molecular formula C18H15ClN2O B14599986 3-Chloro-6-{[1-(2-methylprop-2-en-1-yl)naphthalen-2-yl]oxy}pyridazine CAS No. 61075-30-7

3-Chloro-6-{[1-(2-methylprop-2-en-1-yl)naphthalen-2-yl]oxy}pyridazine

Cat. No.: B14599986
CAS No.: 61075-30-7
M. Wt: 310.8 g/mol
InChI Key: NHTRZYRLZHRTIG-UHFFFAOYSA-N
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Description

3-Chloro-6-{[1-(2-methylprop-2-en-1-yl)naphthalen-2-yl]oxy}pyridazine is a complex organic compound that features a pyridazine ring substituted with a chloro group and an oxy-naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-{[1-(2-methylprop-2-en-1-yl)naphthalen-2-yl]oxy}pyridazine typically involves multi-step organic reactions. The starting materials often include 3-chloropyridazine and 1-(2-methylprop-2-en-1-yl)naphthalene. The key steps in the synthesis may involve:

    Nucleophilic substitution: The chloro group on the pyridazine ring can be substituted with the oxy-naphthalene moiety under basic conditions.

    Oxidation and reduction reactions: These steps may be necessary to introduce or modify functional groups on the naphthalene ring.

    Purification: The final product is typically purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-{[1-(2-methylprop-2-en-1-yl)naphthalen-2-yl]oxy}pyridazine can undergo various types of chemical reactions, including:

    Substitution reactions: The chloro group can be replaced by other nucleophiles.

    Oxidation reactions: The naphthalene moiety can be oxidized to introduce additional functional groups.

    Reduction reactions: Reduction can be used to modify the pyridazine ring or the naphthalene moiety.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can modify the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-Chloro-6-{[1-(2-methylprop-2-en-1-yl)naphthalen-2-yl]oxy}pyridazine would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-methyl-1-propene: A simpler compound with a similar chloro group and alkene functionality.

    Methallyl chloride: Another related compound with similar reactivity.

Uniqueness

3-Chloro-6-{[1-(2-methylprop-2-en-1-yl)naphthalen-2-yl]oxy}pyridazine is unique due to its combination of a pyridazine ring and a naphthalene moiety, which imparts distinct chemical and physical properties

Properties

CAS No.

61075-30-7

Molecular Formula

C18H15ClN2O

Molecular Weight

310.8 g/mol

IUPAC Name

3-chloro-6-[1-(2-methylprop-2-enyl)naphthalen-2-yl]oxypyridazine

InChI

InChI=1S/C18H15ClN2O/c1-12(2)11-15-14-6-4-3-5-13(14)7-8-16(15)22-18-10-9-17(19)20-21-18/h3-10H,1,11H2,2H3

InChI Key

NHTRZYRLZHRTIG-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC1=C(C=CC2=CC=CC=C21)OC3=NN=C(C=C3)Cl

Origin of Product

United States

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